molecular formula C12H16FN3O B7549251 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea

Cat. No.: B7549251
M. Wt: 237.27 g/mol
InChI Key: UNXUGBUPWVDMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea is an organic compound that features a fluorinated phenyl ring and a piperidine moiety connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea typically involves the reaction of 3-fluoroaniline with 4-piperidone under suitable conditions to form the desired urea derivative. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to facilitate the formation of the urea bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and may require heating to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The piperidine moiety may contribute to the compound’s overall pharmacokinetic properties, such as its solubility and metabolic stability. The urea linkage plays a crucial role in maintaining the structural integrity of the molecule and facilitating its interactions with biological macromolecules.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea: This compound features a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1-(3-Methylphenyl)-3-(piperidin-4-yl)urea: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and metabolic profile.

    1-(3-Trifluoromethylphenyl)-3-(piperidin-4-yl)urea: The trifluoromethyl group can significantly alter the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXUGBUPWVDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.